2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-bromo-2-fluorophenyl)acetamide
Description
This compound features a pyrimidine core substituted with a 6-methyl group and an azepane ring at position 2, connected via an ether-oxygen linkage to an acetamide moiety. The acetamide nitrogen is further substituted with a 4-bromo-2-fluorophenyl group. The azepane (7-membered ring) introduces conformational flexibility, while the bromo and fluoro substituents enhance lipophilicity and electronic effects. Such structural attributes are common in bioactive molecules targeting enzymes or receptors requiring hydrophobic interactions .
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(4-bromo-2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrFN4O2/c1-13-10-18(24-19(22-13)25-8-4-2-3-5-9-25)27-12-17(26)23-16-7-6-14(20)11-15(16)21/h6-7,10-11H,2-5,8-9,12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSBQWSCUPLOCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=C(C=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-bromo-2-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.
Introduction of the Azepane Group: The azepane group can be introduced via nucleophilic substitution reactions.
Attachment of the Acetamide Group: The acetamide group is usually introduced through an acylation reaction.
Bromination and Fluorination: The bromine and fluorine atoms are introduced through halogenation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azepane or pyrimidine rings.
Reduction: Reduction reactions could be used to modify the functional groups attached to the rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the halogenated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may make it a valuable intermediate in the development of new materials or catalysts.
Biology
In biological research, the compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its ability to form hydrogen bonds and other interactions could make it a useful probe in biochemical assays.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. Its structural features might allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings. Its unique chemical properties might make it suitable for specialized applications.
Mechanism of Action
The mechanism of action of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-bromo-2-fluorophenyl)acetamide would depend on its specific interactions with molecular targets. These could include:
Binding to Enzymes: The compound might inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It could interact with cell surface receptors, modulating signal transduction pathways.
DNA Intercalation: The compound might intercalate into DNA, affecting gene expression.
Comparison with Similar Compounds
Structural Variations
Core Heterocycle Modifications
- Azepane vs. Piperidine: Target Compound: Azepane (7-membered ring) at the pyrimidine-2-position. N-(2-Fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidinyl)-4-pyrimidinyl]oxy}acetamide (): Replaces azepane with 4-methylpiperidine (6-membered ring).
Substituent Effects on the Phenyl Group
- Halogenation vs. Alkoxy Groups :
- Target Compound : 4-Bromo-2-fluorophenyl group increases molecular weight (473.34 g/mol) and lipophilicity (ClogP ~3.5 estimated).
- 2-{[2-(Azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-methoxyphenyl)acetamide (): 3-Methoxyphenyl substitution lowers molecular weight (370.45 g/mol) and introduces polar methoxy groups, enhancing solubility but reducing membrane permeability .
- N-(4-Bromophenyl)acetamide Derivatives (): Bromophenyl analogs show bond-length variations (e.g., C6–Br: 1.8907 Å vs. 1.91 Å in related compounds), influencing crystal packing and stability .
Physicochemical Properties
- Melting Points: Pyrrolo[3,4-d]pyridazin-1-yl acetamides () with polar groups (e.g., 2-hydroxyphenyl in 6c) exhibit lower melting points (230–232°C) compared to non-polar analogs (248–250°C for 7c), suggesting halogenated derivatives like the target compound may have higher thermal stability .
Biological Activity
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-bromo-2-fluorophenyl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. The compound's unique structure, featuring an azepane ring and a pyrimidine derivative, suggests a range of interactions with biological systems that could be harnessed for therapeutic purposes.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 420.35 g/mol. The presence of bromine and fluorine atoms in the phenyl group may enhance its biological activity through increased lipophilicity and altered receptor binding profiles.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 420.35 g/mol |
| Key Functional Groups | Azepane, Pyrimidine, Acetamide |
The biological activity of this compound is hypothesized to involve several mechanisms, particularly through interactions with G protein-coupled receptors (GPCRs). GPCRs play a crucial role in cellular signaling pathways, influencing various physiological responses. The compound may act as an agonist or antagonist at specific receptor subtypes, potentially modulating pathways related to pain, inflammation, or neuroprotection.
Potential Mechanisms:
- GPCR Modulation : Interactions with specific GPCRs can lead to changes in intracellular calcium levels and cyclic AMP production, affecting cellular responses.
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or neurotransmitter degradation.
- Cell Proliferation : It may influence cell cycle progression in certain cancer cell lines.
Biological Activity Studies
Preliminary studies have indicated promising biological activities for this compound:
- Antinociceptive Activity : In animal models, the compound has shown potential to reduce pain responses, suggesting analgesic properties.
- Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation.
- Neuroprotective Properties : There is emerging evidence that the compound could protect neuronal cells from oxidative stress.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on Pain Relief : A study demonstrated that compounds structurally similar to this one exhibited significant pain relief in rodent models through modulation of the opioid receptor system.
- Anti-inflammatory Research : Another investigation found that derivatives of pyrimidine compounds effectively reduced inflammation markers in vitro, supporting the hypothesis that this compound may exhibit similar effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
